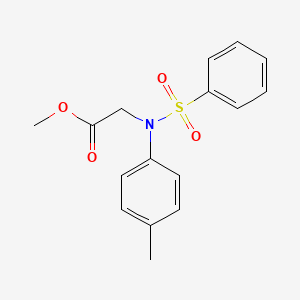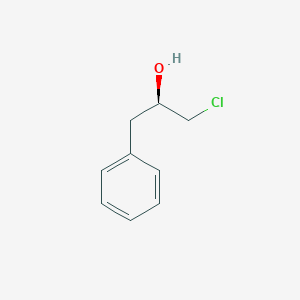![molecular formula C29H29FN4O4 B2703111 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide CAS No. 1223930-13-9](/img/no-structure.png)
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- A study by Kuramoto et al. (2003) explores the synthesis of quinolones and their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The specific structure-activity relationships of these compounds highlight their therapeutic potential in combating bacterial infections (Kuramoto et al., 2003).
Anticancer Applications
- Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure and evaluated their antitumor activities. These compounds showed promising results against various human cancer cell lines, offering potential as anticancer agents (Fang et al., 2016).
- Huang et al. (2012) examined the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells. This compound demonstrated broad-spectrum anti-cancer activity and inhibited the proliferation of cancer cells, particularly in prostate cancer PC-3 cells (Huang et al., 2012).
Synthesis and Characterization for Therapeutic Applications
- Farag et al. (2012) synthesized and characterized new quinazoline derivatives for potential anti-inflammatory and analgesic activities. These compounds offer insights into the development of new drugs for treating inflammation and pain (Farag et al., 2012).
- Zhou Kai (2010) conducted research on synthesizing key intermediates of atorvastatin, demonstrating the compound's significance in medicinal chemistry and its application in pharmaceuticals (Zhou Kai, 2010).
Fluorescent Ligands for Receptor Studies
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for studying 5-HT(1A) receptors. These compounds offer valuable tools for visualizing receptor binding and understanding receptor-ligand interactions (Lacivita et al., 2009).
Anti-HIV Activity
- Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 replication. These findings contribute to the development of new treatments for HIV/AIDS (Baba et al., 1998).
Eigenschaften
CAS-Nummer |
1223930-13-9 |
|---|---|
Molekularformel |
C29H29FN4O4 |
Molekulargewicht |
516.573 |
IUPAC-Name |
5-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c1-19-10-13-21(14-11-19)31-26(35)9-5-6-16-33-28(37)23-7-3-4-8-25(23)34(29(33)38)18-27(36)32-22-15-12-20(2)24(30)17-22/h3-4,7-8,10-15,17H,5-6,9,16,18H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
XSDVZQZJYPRLHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)



![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)
